Diethyl 4-chlorobenzylphosphonate
Overview
Description
Diethyl 4-chlorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H16ClO3P and a molecular weight of 262.67 g/mol . It is also known by its IUPAC name, 1-chloro-4-(diethoxyphosphorylmethyl)benzene . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Diethyl 4-chlorobenzylphosphonate primarily targets the factor receptor in cells . The factor receptor plays a crucial role in cell signaling and regulation, making it a key target for this compound.
Mode of Action
The compound interacts with its target by binding to the factor receptor . This binding inhibits cell proliferation and induces apoptosis, or programmed cell death . This interaction results in changes in cell growth and survival, particularly in cancer cells.
Biochemical Pathways
This compound affects the angiogenesis pathway . Angiogenesis is the process by which new blood vessels form from existing ones. The compound’s inhibition of this pathway leads to decreased microvessel density and decreased endothelial cell proliferation in tumor cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . Additionally, the compound has been shown to inhibit the growth of various viruses, including HIV-1, herpes simplex virus type 1, and human papilloma virus . It also shows potent antitumor activity and can be used to treat breast cancer .
Biochemical Analysis
Biochemical Properties
Diethyl 4-chlorobenzylphosphonate plays a significant role in biochemical reactions, particularly in the synthesis of chromenone and chromene derivatives, which are known for their anti-picornavirus capsid-binding properties . It interacts with various enzymes and proteins, including those involved in the Wittig-Horner reactions, which are essential for the formation of carbon-carbon bonds . The nature of these interactions often involves the phosphorylation of target molecules, leading to changes in their biochemical activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . In particular, this compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects are observed in different cell types, including epithelial cells, fibroblasts, and immune cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For example, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, it can activate phosphatases, leading to the dephosphorylation of target proteins and subsequent changes in their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under ambient conditions but may degrade under extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity . At high doses, this compound may induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without adverse effects. These findings are essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of phosphonate esters and other organophosphorus compounds . It interacts with enzymes such as phosphatases and kinases, which play critical roles in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These molecules facilitate its movement across cellular membranes and its localization to specific cellular compartments. The distribution of this compound can influence its biochemical activity and its interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding its subcellular localization is essential for elucidating its precise biochemical roles.
Preparation Methods
Diethyl 4-chlorobenzylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with triethyl phosphite under reflux conditions . The reaction typically proceeds as follows:
ClC6H4CH2Cl+(EtO)3P→ClC6H4CH2P(O)(OEt)2+EtCl
Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Diethyl 4-chlorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Wittig-Horner Reactions: It is used in Wittig-Horner reactions to form alkenes.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 4-chlorobenzylphosphonate has several applications in scientific research:
Comparison with Similar Compounds
Diethyl 4-chlorobenzylphosphonate can be compared with other similar compounds, such as:
Diethyl 4-methylbenzylphosphonate: Similar in structure but with a methyl group instead of a chlorine atom.
Diethyl 2-bromoethylphosphonate: Contains a bromine atom instead of chlorine.
Diethyl (1-cyanoethyl)phosphonate: Contains a cyano group instead of a chlorine atom.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents attached to the benzene ring.
Biological Activity
Diethyl 4-chlorobenzylphosphonate (DECBP) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure, characterized by a chlorobenzyl moiety attached to a diethyl phosphonate group, suggests diverse interactions with biological systems. This article reviews the biological activity of DECBP, supported by various studies, including antimicrobial efficacy and cytotoxic effects against cancer cell lines.
This compound is synthesized through electrophilic halogenation of diethyl benzylphosphonate. The compound can be represented as follows:
- Molecular Formula : C11H16ClO3P
- Molecular Weight : 251.67 g/mol
Synthesis
The synthesis of DECBP involves the reaction of diethyl benzylphosphonate with chlorinating agents under controlled conditions to achieve high yields and purity. Analytical techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that diethyl benzylphosphonate derivatives, including DECBP, exhibit significant antimicrobial properties against various bacterial strains. Notably, DECBP was tested against Escherichia coli strains, showing a low minimal inhibitory concentration (MIC), indicating its potential as an antimicrobial agent . The results suggest that the introduction of different substituents on the phenyl ring can modulate the antimicrobial efficacy.
Table 1: Antimicrobial Activity of this compound
Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
This compound | E. coli K12 | 32 | 64 |
Diethyl benzylphosphonate | E. coli R2-R4 | 64 | 128 |
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of DECBP on various cancer cell lines, including MDA-MB-231 (breast cancer) and A431 (epidermoid carcinoma). The compound exhibited dose-dependent cytotoxicity, with significant antiproliferative effects noted at concentrations as low as 50 µM .
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | Concentration (µM) | % Viability |
---|---|---|
MDA-MB-231 | 50 | 36.1 |
A431 | 50 | 40.8 |
PC-3 | 50 | 29.7 |
The mechanism underlying the biological activity of DECBP appears to involve oxidative stress induction leading to DNA damage in bacterial cells. Studies indicated that treatment with DECBP resulted in significant alterations in bacterial DNA topology, suggesting that oxidative damage plays a crucial role in its antimicrobial action . Furthermore, the cytotoxicity observed in cancer cells may be attributed to apoptosis induction and interference with cellular signaling pathways.
Case Studies
- Antimicrobial Study : A study conducted on various E. coli strains revealed that DECBP caused significant growth inhibition, with a notable reduction in viability correlating with increased concentrations of the compound.
- Cytotoxicity Assessment : In a comparative analysis involving several phosphonates, DECBP demonstrated superior cytotoxicity against multidrug-resistant cancer cell lines, highlighting its potential as a therapeutic agent for resistant cancers .
Properties
IUPAC Name |
1-chloro-4-(diethoxyphosphorylmethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQPVBZRJSFOEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192486 | |
Record name | Diethyl 4-chlorobenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39225-17-7 | |
Record name | Diethyl P-[(4-chlorophenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39225-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 4-chlorobenzylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039225177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39225-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 4-chlorobenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4-chlorobenzylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL 4-CHLOROBENZYLPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HV6QW8F6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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